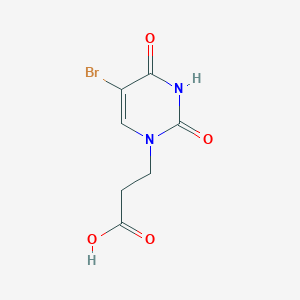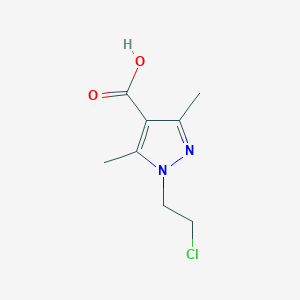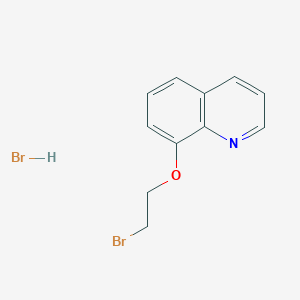
8-(2-Bromoethoxy)quinoline hydrobromide
Overview
Description
8-(2-Bromoethoxy)quinoline hydrobromide is a chemical compound with the molecular formula C11H11Br2NO and a molecular weight of 333.02 g/mol . It is a derivative of quinoline, a class of compounds that have been extensively studied for their diverse biological activities .
Molecular Structure Analysis
The molecular structure of 8-(2-Bromoethoxy)quinoline hydrobromide consists of a quinoline core with a bromoethoxy group attached at the 8th position .Scientific Research Applications
Medicinal Chemistry: Antimicrobial Agents
8-(2-Bromoethoxy)quinoline hydrobromide: is utilized in the synthesis of compounds with antimicrobial properties . Its bromoethoxy group can act as a precursor for further functionalization, leading to the development of novel agents that can be tested against a variety of microbial strains. This is particularly relevant in the search for new treatments against resistant bacterial strains.
Organic Synthesis: Building Blocks for Heterocyclic Compounds
In organic synthesis, this compound serves as a versatile building block for the construction of complex heterocyclic structures . Its reactivity allows for the introduction of various substituents, which can lead to the creation of diverse molecular architectures with potential pharmacological activities.
Drug Design: Lead Compound Development
The structural features of 8-(2-Bromoethoxy)quinoline hydrobromide make it a valuable scaffold in drug design . It can be used to generate lead compounds with a high degree of specificity and potency, targeting a range of diseases from infectious to neurodegenerative disorders.
Pharmacology: Anticancer Research
Research has shown that quinoline derivatives exhibit anticancer activities . As such, 8-(2-Bromoethoxy)quinoline hydrobromide can be employed in the synthesis of novel anticancer agents, contributing to the exploration of new therapeutic pathways.
Biochemistry: Enzyme Inhibition Studies
This compound can be used to synthesize inhibitors for various enzymes . By modifying the quinoline moiety, researchers can investigate the interaction between the synthesized compounds and target enzymes, which is crucial for understanding disease mechanisms and developing treatments.
Material Science: Organic Electronic Materials
The quinoline core of 8-(2-Bromoethoxy)quinoline hydrobromide is also of interest in the field of material science . It can be incorporated into organic electronic materials due to its conjugated system, which is beneficial for creating components like organic light-emitting diodes (OLEDs).
properties
IUPAC Name |
8-(2-bromoethoxy)quinoline;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO.BrH/c12-6-8-14-10-5-1-3-9-4-2-7-13-11(9)10;/h1-5,7H,6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZIOANFDLQQSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCBr)N=CC=C2.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2-Bromoethoxy)quinoline hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



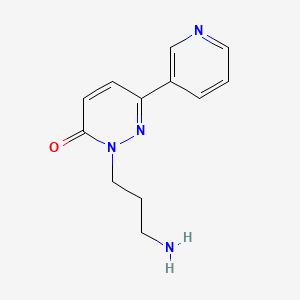
![1-[4-(Azepane-1-carbonyl)piperidin-1-yl]-2-chloroethan-1-one](/img/structure/B1524463.png)

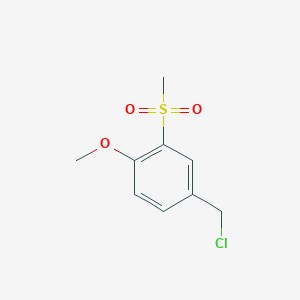

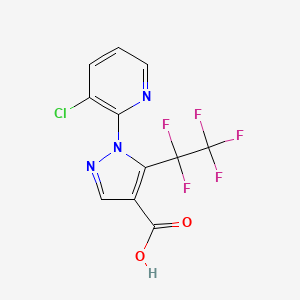

![1,3-bis[1-(2-methylpropyl)-1H-pyrazol-5-yl]urea](/img/structure/B1524472.png)

![1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazine](/img/structure/B1524474.png)

